molecular formula C23H19NO2 B11946136 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol CAS No. 50389-61-2

3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol

Cat. No.: B11946136
CAS No.: 50389-61-2
M. Wt: 341.4 g/mol
InChI Key: GZPDPLBUKJNHQJ-UHFFFAOYSA-N
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Description

3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene backbone with methoxy, phenyl, and pyridyl substituents, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol typically involves multi-step organic reactions. The starting materials might include naphthalene derivatives, phenyl compounds, and pyridine derivatives. Common synthetic routes could involve:

    Friedel-Crafts Alkylation: This reaction could be used to introduce the phenyl group onto the naphthalene ring.

    Methoxylation: Introduction of the methoxy group might be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Pyridyl Substitution: The pyridyl group could be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules, or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-naphthaldehyde: A simpler naphthalene derivative with a methoxy group.

    4-Phenylpyridine: A compound with a phenyl group attached to a pyridine ring.

    1-Phenyl-2-naphthol: A naphthalene derivative with a phenyl group and a hydroxyl group.

Uniqueness

3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is unique due to its combination of functional groups and the specific positions of these groups on the naphthalene backbone. This unique structure could confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

50389-61-2

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

(3-methoxynaphthalen-2-yl)-phenyl-pyridin-4-ylmethanol

InChI

InChI=1S/C23H19NO2/c1-26-22-16-18-8-6-5-7-17(18)15-21(22)23(25,19-9-3-2-4-10-19)20-11-13-24-14-12-20/h2-16,25H,1H3

InChI Key

GZPDPLBUKJNHQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)(C4=CC=NC=C4)O

Origin of Product

United States

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